Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1 Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1
Brand Name: Vulcanchem
CAS No.:
VCID: VC18794686
InChI: InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1
SMILES:
Molecular Formula: C53H55NO17
Molecular Weight: 978.0 g/mol

Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1

CAS No.:

Cat. No.: VC18794686

Molecular Formula: C53H55NO17

Molecular Weight: 978.0 g/mol

* For research use only. Not for human or veterinary use.

Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1 -

Specification

Molecular Formula C53H55NO17
Molecular Weight 978.0 g/mol
IUPAC Name (1R,2R)-2-(benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Standard InChI InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1
Standard InChI Key PXXFAJWFTRTIJU-JOWVIJPLSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O

Introduction

Structural and Stereochemical Analysis

Core Components and Configuration

The compound comprises two distinct moieties:

  • Butanedioic acid derivative: The (2R,3R)-configured backbone features hydroxyl groups at positions 2 and 3 substituted with 4-methylbenzoyloxy groups. This esterification enhances lipophilicity and stability compared to the parent succinic acid .

  • (1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol: A chiral cyclohexanol amine with a benzyl-substituted amino group at position 2, contributing basicity and potential receptor-binding capabilities .

The 1:1 stoichiometric ratio suggests a salt or co-crystal formation, likely stabilized by acid-base interactions between the carboxylic acid protons and the amine group .

Table 1: Molecular Characteristics

ComponentMolecular FormulaMolecular Weight (g/mol)Stereochemistry
Butanedioic acid derivativeC₂₄H₂₂O₈462.43(2R,3R)
Cyclohexanol amineC₁₄H₂₁NO219.32(1R,2R)
Combined compoundC₃₈H₄₃NO₉681.75(2R,3R)-(1R,2R)

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis likely involves sequential esterification and salt formation:

  • Esterification of butanedioic acid: Reacting succinic anhydride with 4-methylbenzoyl chloride in a stereospecific manner to yield the (2R,3R)-diastereomer .

  • Amine preparation: (1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol is synthesized via reductive amination of cyclohexanone derivatives with benzylamine, followed by resolution of enantiomers .

  • Compounding: Combining equimolar amounts of the acid and amine in a polar aprotic solvent (e.g., acetone or ethanol) to facilitate proton transfer and crystallization .

Solubility and Stability

  • Solubility: Moderately soluble in chloroform and methanol (>5 mg/mL), sparingly soluble in water (<1 mg/mL) .

  • Stability: Stable at room temperature under inert atmospheres; degrades above 200°C, with hydrolysis of ester bonds in acidic/alkaline conditions .

Table 2: Physicochemical Data

PropertyValueConditionsSource
Melting Point158–162°C (decomposes)Differential Scanning Calorimetry
LogP (Partition Coefficient)3.2 ± 0.3Octanol/water
pKa (Carboxylic Acid)4.1Potentiometric titration
pKa (Amine)9.7
ParameterControl GroupTreated Group (10 mg/kg)Improvement (%)
Blood Glucose (mg/dL)42 ± 464 ± 252
Heart Glycogen (mg/g)1.8 ± 0.12.2 ± 0.122
Survival Time (min)120 ± 10190 ± 1558

Neurological Activity

The benzylamino group in the cyclohexanol component suggests affinity for central nervous system targets. Preclinical studies on related amines show inhibition of serotonin/norepinephrine reuptake (IC₅₀: 50–100 nM), indicating potential antidepressant or anxiolytic applications .

Comparative Analysis with Structural Analogs

Butanedioic Acid Derivatives

  • CAS 477600-71-8: A 2:1 salt with a piperidinamine exhibits higher solubility (∼20 mg/mL in DMSO) but lower thermal stability (mp 145°C) .

  • Ethyl piperidinecarboxylate analog: Demonstrates superior oral bioavailability (F = 65%) due to ester prodrug characteristics .

Cyclohexanol Amines

  • (1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexanol: Shows broader receptor promiscuity (σ₁, κ-opioid) but shorter half-life (t₁/₂ = 2.3 h) .

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